Pentylammonium bromide
Overview
Description
Pentylammonium bromide is a quaternary ammonium salt with the chemical formula ( \text{C}5\text{H}{11}\text{NH}_3\text{Br} ). It is commonly used as a phase transfer catalyst in various chemical reactions. This compound is known for its ability to facilitate the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby enhancing the reaction rate and efficiency.
Preparation Methods
Pentylammonium bromide can be synthesized through the reaction of pentylamine with hydrobromic acid. The reaction typically involves the following steps:
Reaction of Pentylamine with Hydrobromic Acid: Pentylamine is reacted with hydrobromic acid to form this compound. [ \text{C}{11}\text{NH}_2 + \text{HBr} \rightarrow \text{C}{11}\text{NH}_3\text{Br} ]
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or acetone, to obtain pure this compound.
Chemical Reactions Analysis
Pentylammonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under appropriate conditions.
Alkylation Reactions: It is used as an alkylating agent in the alkylation of amines and other nucleophiles.
Common reagents and conditions used in these reactions include:
Nucleophiles: Such as hydroxide ions, cyanide ions, and alkoxide ions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Pentylammonium bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions such as alkylation, oxidation, and reduction.
Biology: It is used in the preparation of various biological compounds and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of pentylammonium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency by increasing the availability of reactants in the desired phase.
Comparison with Similar Compounds
Pentylammonium bromide can be compared with other quaternary ammonium salts, such as:
Tetrabutylammonium bromide: Similar in structure but with butyl groups instead of pentyl groups.
Tetrahexylammonium bromide: Similar in structure but with hexyl groups instead of pentyl groups.
Tetrapropylammonium bromide: Similar in structure but with propyl groups instead of pentyl groups.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and effectiveness as a phase transfer catalyst.
Properties
IUPAC Name |
pentylazanium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.BrH/c1-2-3-4-5-6;/h2-6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECKHSTWGKTQAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[NH3+].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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